N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide
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Overview
Description
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, an anilino group, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Acetylamino Group: This step involves the acetylation of aniline to form 4-acetylaminoaniline.
Introduction of the Carbothioyl Group: The 4-acetylaminoaniline is then reacted with a suitable thiocarbonyl reagent to introduce the carbothioyl group.
Addition of the Trichloroethyl Group: The intermediate compound is further reacted with trichloroacetyl chloride to introduce the trichloroethyl group.
Final Coupling with Octanamide: The final step involves coupling the intermediate with octanamide under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-nitrobenzamide
- N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide
Uniqueness
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its octanamide moiety may enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H27Cl3N4O2S |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]octanamide |
InChI |
InChI=1S/C19H27Cl3N4O2S/c1-3-4-5-6-7-8-16(28)25-17(19(20,21)22)26-18(29)24-15-11-9-14(10-12-15)23-13(2)27/h9-12,17H,3-8H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
DOGFDWQJKZYYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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